
5-bromo-N1-tert-butylbenzene-1,2-diamine
Overview
Description
5-bromo-N1-tert-butylbenzene-1,2-diamine, also known as 4-bromo-N~2~- (tert-butyl)-1,2-benzenediamine, is a chemical compound with the CAS Number: 1163707-72-9 . It has a molecular weight of 243.15 and contains a total of 28 atoms; 15 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 1 Bromine atom .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BrN2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,13H,12H2,1-3H3 . The InChI key is XJZIXRNBUGMBOI-UHFFFAOYSA-N .Scientific Research Applications
Lithium-Bromine Exchange Reactions
Bailey et al. (2006) explored the effect of solvents on lithium-bromine exchange reactions involving aryl bromides, such as 1-bromo-4-tert-butylbenzene. Their findings highlight the significance of solvent composition in facilitating lithium-bromine exchange, which is crucial for synthesizing various organic compounds (Bailey, Luderer, & Jordan, 2006).
Synthesis of Polyimides
Liaw and Liaw (1996) reported the synthesis and properties of polyimides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene. These polyimides exhibit high tensile strength, flexibility, and thermal stability, making them potentially useful in various industrial applications, such as electronics and aerospace (Liaw & Liaw, 1996).
Bromination Mechanism Studies
Shernyukov et al. (2019) conducted a kinetic and computational study on the bromination of 1,3,5-tri-tert-butylbenzene. Their research provides insight into the elevated reaction orders and the mechanism involving clustered polybromide anions, contributing to the understanding of bromination processes in organic chemistry (Shernyukov et al., 2019).
Fluorinated Polyimides
Yang and Hsiao (2004) developed fluorinated polyimides based on derivatives of tert-butylbenzene, demonstrating improved solubility and thermal properties. These materials are of interest for their potential applications in the electronics industry due to their low dielectric constants and high thermal stability (Yang & Hsiao, 2004).
Sterically Protected Phosphorus Compounds
Toyota et al. (2003) investigated sterically protected diphosphene and fluorenylidenephosphine compounds bearing tert-butyl groups. Their research contributes to the development of new phosphorus-based materials with potential applications in catalysis and material science (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-N1-tert-butylbenzene-1,2-diamine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that brominated compounds often interact with their targets through halogen bonding, which can lead to changes in the target’s function .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As research progresses, we will gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .
Properties
IUPAC Name |
4-bromo-2-N-tert-butylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,13H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIXRNBUGMBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

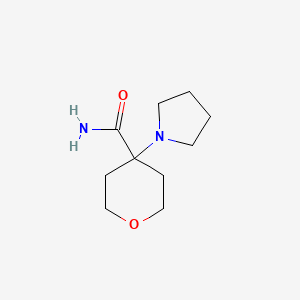
![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)

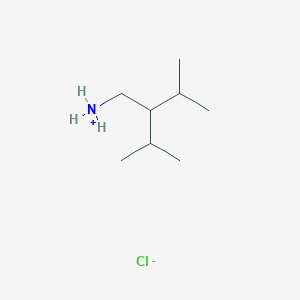
![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)
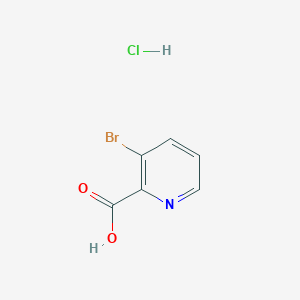
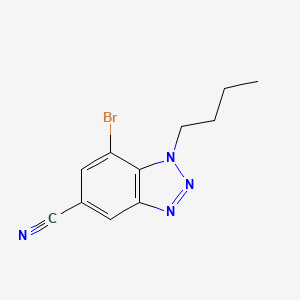
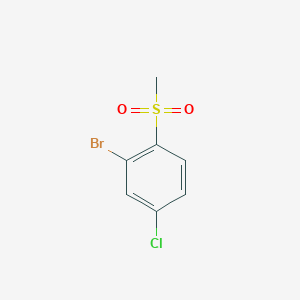
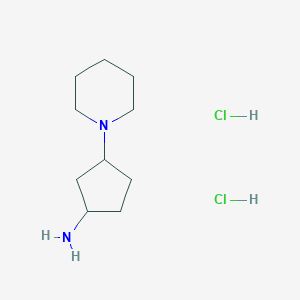
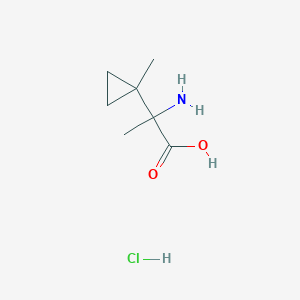
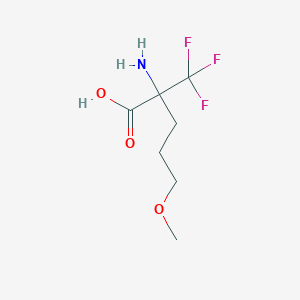
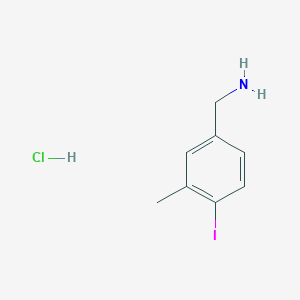
![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)
